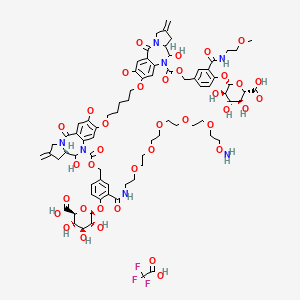
Boc-L-Cys(Propargyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-Cys(Propargyl)-OH, also known as N-tert-Butyloxycarbonyl-L-cysteine propargyl ester, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its protective group, tert-butyloxycarbonyl (Boc), which shields the amino group during chemical reactions. The propargyl group attached to the cysteine residue allows for further functionalization, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Cys(Propargyl)-OH typically involves the protection of the amino group of L-cysteine with a tert-butyloxycarbonyl group. This is followed by the esterification of the carboxyl group with propargyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound on a commercial scale .
化学反応の分析
Types of Reactions
Boc-L-Cys(Propargyl)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as azides can react with the propargyl group under copper-catalyzed conditions to form triazoles (click chemistry).
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of triazole derivatives through click chemistry.
科学的研究の応用
Boc-L-Cys(Propargyl)-OH has a wide range of applications in scientific research:
Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: Utilized in the design of peptide drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of Boc-L-Cys(Propargyl)-OH primarily involves its role as a protected amino acid derivative The Boc group protects the amino group during chemical reactions, preventing unwanted side reactionsThis versatility makes it a valuable tool in peptide synthesis and chemical biology .
類似化合物との比較
Similar Compounds
Boc-L-Cys(Allyl)-OH: Similar to Boc-L-Cys(Propargyl)-OH but with an allyl group instead of a propargyl group.
Boc-L-Cys(Methyl)-OH: Contains a methyl group instead of a propargyl group.
Fmoc-L-Cys(Propargyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Uniqueness
This compound is unique due to the presence of the propargyl group, which allows for click chemistry reactions
特性
分子式 |
C11H17NO4S |
|---|---|
分子量 |
259.32 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChIキー |
MSLYNMSPLZOMMP-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC#C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CSCC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



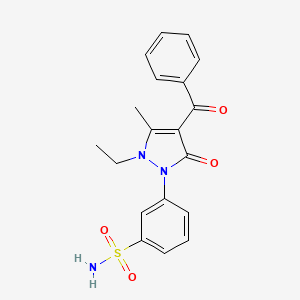
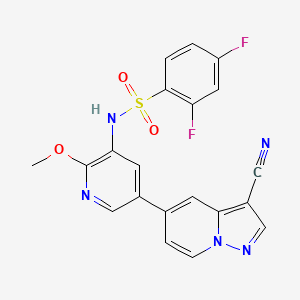
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
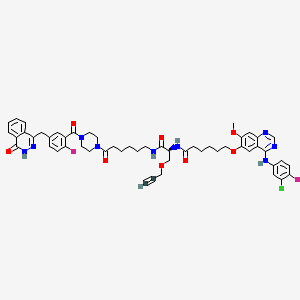

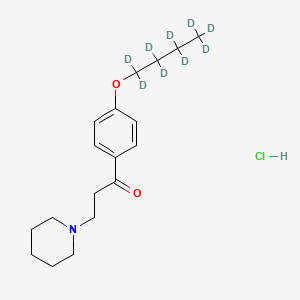
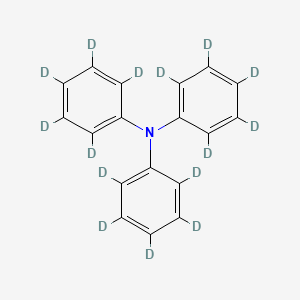
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
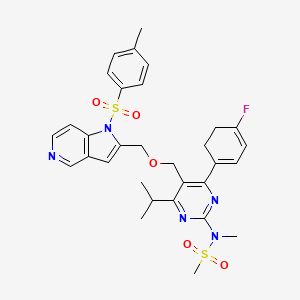
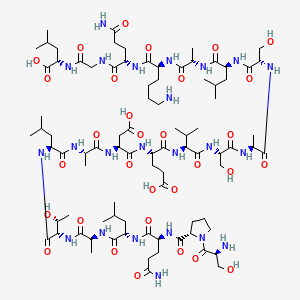
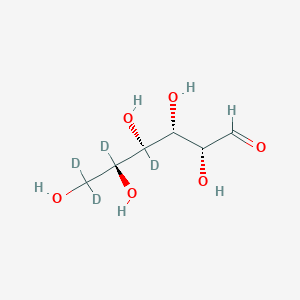
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
